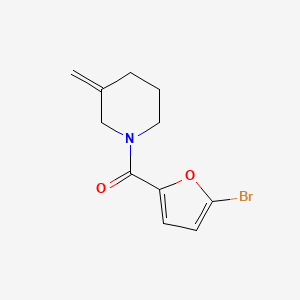

1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

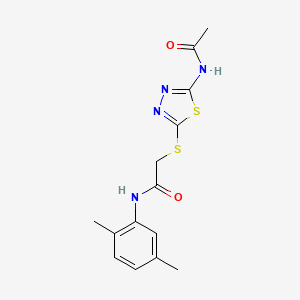

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from different aralkyl/aryl carboxylic acids. These are converted into heterocyclic 1,3,4-oxadiazole nucleophiles, followed by the synthesis of electrophiles such as 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine from 4-methylpiperidine. The target compounds are then prepared by reacting these nucleophiles with the electrophiles in specific solvents like DMF and LiH, leading to compounds that are structurally elucidated by spectral data including IR, 1H-NMR, and EI-MS (Aziz‐ur‐Rehman et al., 2017).

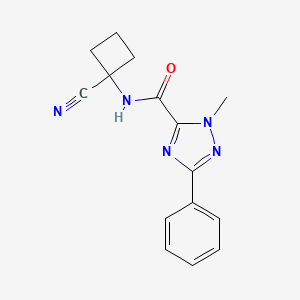

Molecular Structure Analysis

For compounds similar to 1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine, the molecular structure is often analyzed using X-ray crystallography, revealing planar furanone rings and stabilizing weak intermolecular interactions. These analyses provide insights into the compound's stereochemistry and potential reactivity (Xin-Ping Wei et al., 2011).

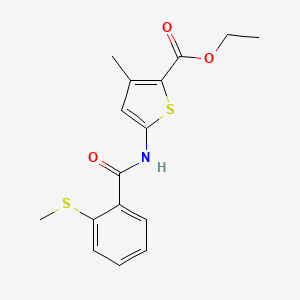

Chemical Reactions and Properties

The chemical reactivity of related compounds encompasses a variety of reactions, including debrominative decarboxylation, bromodecarboxylation, and subsequent reactions leading to the formation of desired products. These reactions are key to modifying the compound's structure for specific applications, demonstrating valuable antibacterial properties (T. Benneche et al., 2008).

Applications De Recherche Scientifique

1. Synthesis and Reactivity

- Synthesis of S-Derivatives: The synthesis of S-derivatives of 5-bromofuran-2-yl compounds involves alkylation with bromoalkanes and halogen-containing compounds, yielding new compounds with potential antibacterial activity. This demonstrates the reactivity and potential for developing novel antibiotics (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

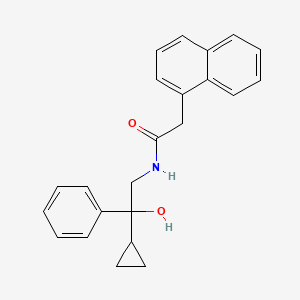

2. Pharmaceutical Potential

- Antibacterial Properties: The synthesized S-derivatives of 5-bromofuran-2-yl showed notable antibacterial activity against various microbial strains, suggesting their potential in developing new antibacterial agents (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

3. Chemical Properties and Interactions

- Kinetic Studies: Kinetic studies on 5-bromo-2-carbonyl derivatives of furan with amines reveal the complexities of reactions and potential for synthesizing diverse compounds, highlighting the chemical versatility of these derivatives (Chemistry of Heterocyclic Compounds, 1976).

4. Molecular Modification and Applications

- Palladium-Catalyzed Reactions: Utilizing palladium-catalyzed reactions for the synthesis of biheteroaryls demonstrates the chemical flexibility and potential of bromofuran derivatives in creating complex molecular structures (Synlett, 2012).

5. Potential in Therapeutic Research

- Antiprotozoal Agents: Compounds synthesized from bromofuran derivatives showed significant activity against protozoal infections, indicating their potential as therapeutic agents in treating diseases like malaria (Journal of medicinal chemistry, 2004).

Propriétés

IUPAC Name |

(5-bromofuran-2-yl)-(3-methylidenepiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-8-3-2-6-13(7-8)11(14)9-4-5-10(12)15-9/h4-5H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMZLQZKQASGGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2498895.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498896.png)

![5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2498900.png)

![(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2498910.png)